molecular formula C23H30N2O4 B321234 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE

2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE

Cat. No.: B321234
M. Wt: 398.5 g/mol
InChI Key: VCXDWVRBDRDSNA-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of two 4-ethylphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE typically involves the following steps:

    Formation of 4-ethylphenoxyacetyl chloride: This is achieved by reacting 4-ethylphenol with acetyl chloride in the presence of a base such as pyridine.

    Amidation Reaction: The 4-ethylphenoxyacetyl chloride is then reacted with an appropriate amine, such as 2-amino-1-methylethylamine, to form the desired acetamide compound.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, leading to modulation of their activity. The acetamide backbone allows for the formation of hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
  • 4-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
  • 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is unique due to its dual phenoxy groups, which provide enhanced chemical stability and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[[2-(4-ethylphenoxy)acetyl]amino]propyl]acetamide

InChI

InChI=1S/C23H30N2O4/c1-4-18-6-10-20(11-7-18)28-15-22(26)24-14-17(3)25-23(27)16-29-21-12-8-19(5-2)9-13-21/h6-13,17H,4-5,14-16H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

VCXDWVRBDRDSNA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)CC

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C)NC(=O)COC2=CC=C(C=C2)CC

Origin of Product

United States

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